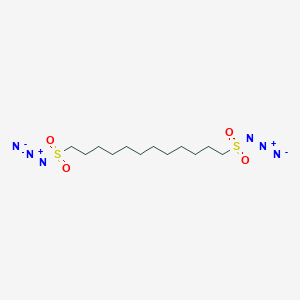![molecular formula C9H11FO2P+ B14354975 (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 93171-56-3](/img/structure/B14354975.png)
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, an oxo group, and a propan-2-yl-oxy group attached to a phosphanium center, making it an interesting subject for research in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of 4-fluorophenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted fluorophenyl derivatives.
科学的研究の応用
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Organo-metalloidal Compounds: Compounds formed by microorganisms, often involving the fission of disulfide links.
Uniqueness
(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
93171-56-3 |
|---|---|
分子式 |
C9H11FO2P+ |
分子量 |
201.15 g/mol |
IUPAC名 |
(4-fluorophenyl)-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C9H11FO2P/c1-7(2)12-13(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/q+1 |
InChIキー |
ZGMIUHFYFMJWJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[P+](=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)

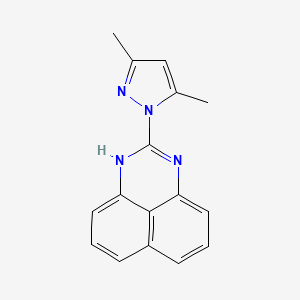
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
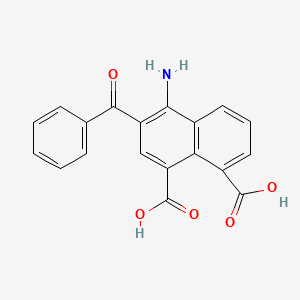

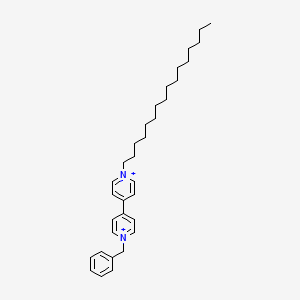
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
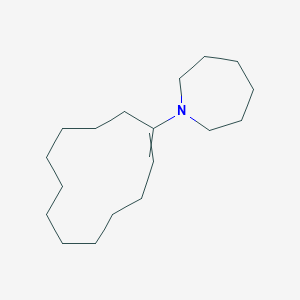
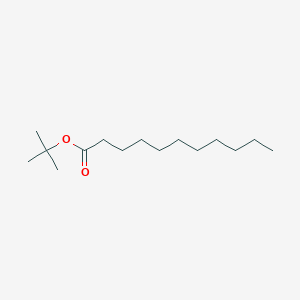
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
